3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one
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Overview
Description
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry . This compound features a dimethylamino group, a nitrophenyl group, and a pyrrolidinone core, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a suitable precursor, such as a nitrophenyl-substituted pyrrolidinone . The reaction conditions typically include the use of a solvent like dichloromethane and a catalyst such as nickel perchlorate. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core and exhibit similar biological activities, but differ in their substituents and specific properties.
Nitrophenyl-substituted compounds: These compounds contain the nitrophenyl group and may have similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-1-(4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H15N3O3/c1-14(2)9-10-7-8-15(13(10)17)11-3-5-12(6-4-11)16(18)19/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
DMEHJAKXNVOKBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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